molecular formula C15H23Cl2N2O5PS3 B12537402 Rizolex T CAS No. 142618-02-8

Rizolex T

Cat. No.: B12537402
CAS No.: 142618-02-8
M. Wt: 509.4 g/mol
InChI Key: JROCZDJMGLUVJV-UHFFFAOYSA-N
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Description

Rizolex-T is a fungicide widely used in agriculture to protect crops from soil-borne diseases. It contains two active ingredients : Rizolex-T is a fungicide widely used in agriculture to protect crops from soil-borne diseases. It contains two active ingredients: tolclofos-methyl and thiram . Tolclofos-methyl is a phospholipid biosynthesis inhibitor, while thiram is a dithiocarbamate fungicide. Together, they provide a broad spectrum of protection against various fungal pathogens, including Rhizoctonia solani, Sclerotium rolfsii, Pythium spp., and Fusarium spp. .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolclofos-methyl is synthesized through a multi-step process involving the reaction of 2,6-dichloro-4-methylphenol with dimethyl phosphorochloridothioate. The reaction is typically carried out in the presence of a base such as sodium hydroxide, under controlled temperature conditions .

Thiram is produced by reacting carbon disulfide with dimethylamine, followed by oxidation with hydrogen peroxide. The reaction is conducted in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of Rizolex-T involves the formulation of tolclofos-methyl and thiram into a wettable powder. The active ingredients are mixed with inert carriers and surfactants to ensure proper dispersion and adherence to seeds and soil .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Rizolex-T is extensively used in scientific research for its fungicidal properties. It is employed in studies related to plant pathology, soil health, and crop protection. The compound is also used in experiments to understand the mechanisms of fungal resistance and to develop integrated pest management strategies .

In biology, Rizolex-T is used to study the effects of fungicides on microbial communities and soil ecosystems. It helps in understanding the impact of chemical treatments on beneficial soil organisms and their interactions with plant roots .

In medicine, thiram, one of the active ingredients, is studied for its potential use in treating fungal infections in humans and animals .

Mechanism of Action

Tolclofos-methyl inhibits phospholipid biosynthesis in fungal cells, disrupting cell membrane integrity and leading to cell death. Thiram acts by inhibiting the activity of enzymes involved in the synthesis of essential cellular components, such as nucleic acids and proteins. Together, these mechanisms provide a synergistic effect, enhancing the overall fungicidal activity of Rizolex-T .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rizolex-T’s combination of tolclofos-methyl and thiram provides a dual mode of action, making it highly effective against a wide range of fungal pathogens. This dual action reduces the likelihood of resistance development compared to fungicides with a single mode of action .

Biological Activity

Rizolex T, a fungicide primarily used for controlling soil-borne and foliar fungal diseases, exhibits significant biological activity against various pathogenic fungi. This article explores the compound's efficacy, mechanisms of action, and its interactions with biocontrol agents, supported by data tables and case studies.

Chemical Composition

This compound is composed mainly of:

  • Active Ingredients : 0-(2,6-Dichloro-4-methylphenyl)-0,0-dimethyl phosphorothioate (20%) and Tetramethyl thiuram disulfide (30%).
  • Formulation : Typically available as a 50% wettable powder.

This compound functions by inhibiting key metabolic processes in fungi, particularly affecting cell wall synthesis and disrupting cellular respiration. This leads to the inhibition of spore germination and mycelial growth.

In Vitro Studies

  • Growth Inhibition : this compound has demonstrated varying degrees of inhibitory effects on several pathogenic fungi, including Rhizoctonia solani, Fusarium oxysporum, and Acremonium strictum.
    PathogenIC50 (ppm)Growth Inhibition (%)
    R. solani0.7686.67
    F. oxysporum0.6483.78
    A. strictum0.9080.00
    The above table summarizes the half-maximal inhibitory concentration (IC50) values derived from probit regression analysis, indicating the concentrations at which this compound inhibits fungal growth by 50% .
  • Antagonistic Activity : A study showed that combining this compound with biocontrol agents like Trichoderma harzianum significantly enhanced the inhibition of pathogenic fungi compared to using either treatment alone .
    • At a concentration of 200 ppm, this compound combined with T. harzianum resulted in an inhibition rate of approximately:
      • Fusarium oxysporum: 86.6%
      • Fusarium proliferatum: 85%
      • Acremonium strictum: 100%

Field Studies

Field experiments have confirmed the efficacy of this compound in controlling damping-off diseases caused by Rhizoctonia solani in bean plants. The application of this compound significantly reduced disease incidence rates compared to untreated controls:

  • Pre-emergence damping-off : Reduced by up to 87% at optimal concentrations.
  • Post-emergence damping-off : Enhanced plant survival rates significantly .

Case Studies

  • Case Study on Bean Plants : In a controlled study, bean plants treated with this compound showed a marked increase in total phenolic content, indicating enhanced plant defense mechanisms against fungal pathogens .
  • Comparative Study : A comparison between this compound and other fungicides revealed that while this compound was effective, it was less potent than some newer biocontrol agents like Trichoderma viride, which exhibited superior antifungal activity due to higher enzyme production .

Properties

CAS No.

142618-02-8

Molecular Formula

C15H23Cl2N2O5PS3

Molecular Weight

509.4 g/mol

IUPAC Name

(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C9H11Cl2O3PS.C6H12N2O2S2/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3;1-7(2)5(9)11-12-6(10)8(3)4/h4-5H,1-3H3;1-4H3

InChI Key

JROCZDJMGLUVJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl.CN(C)C(=O)SSC(=O)N(C)C

Origin of Product

United States

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